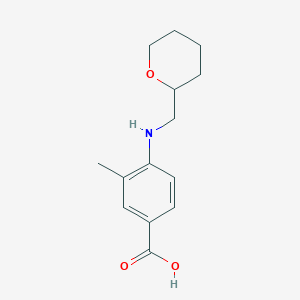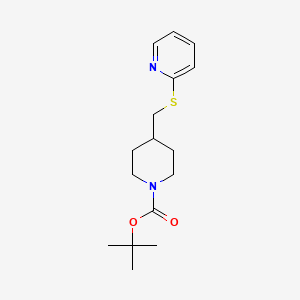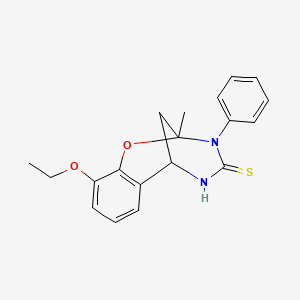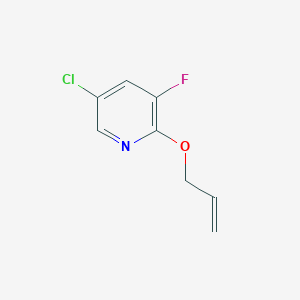
3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid” is a chemical compound with the CAS Number: 1274099-17-0 . Its molecular weight is 249.31 and its IUPAC name is 3-methyl-4-[(tetrahydro-2H-pyran-2-ylmethyl)amino]benzoic acid . The compound is also known as 3-methyl-4-{[(oxan-2-yl)methyl]amino}benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H19NO3/c1-10-8-11(14(16)17)5-6-13(10)15-9-12-4-2-3-7-18-12/h5-6,8,12,15H,2-4,7,9H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Environmental Protection
A study highlighted concerns regarding the environmental effects of commonly used organic ultraviolet (UV) filters in sunscreens, including oxybenzone, which is chemically related to benzoic acid derivatives. These compounds have been found in water sources worldwide and are not easily removed by common wastewater treatment techniques. Oxybenzone, specifically, has been implicated in contributing to coral reef bleaching. This research emphasizes the importance of developing environmentally friendly UV filters that minimize ecological impacts (Schneider & Lim, 2019).
Food and Feed Additives
Benzoic acid, a structurally related compound, is widely used as an antibacterial and antifungal preservative in foods and feeds. Recent studies have shown that it could improve gut functions, which is derived from the promotion of digestion, absorption, and barrier functions in the gut. Appropriate levels of benzoic acid might improve gut functions via regulating enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).
Pharmaceutical Applications
Research on various biological activities of coumarin and oxadiazole derivatives, which share structural similarities with "3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid," has shown wide-ranging pharmacological effects. These include anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. This demonstrates the potential for developing potent drugs from these classes of compounds (Jalhan et al., 2017).
Methane Conversion and Green Chemistry
A review on the utilization of methane for catalytic methylation of aromatic compounds, including benzoic acid derivatives, highlighted the green chemistry perspectives. This process involves oxidative methylation, requiring oxygen as a stoichiometric reactant, and offers a promising route for converting methane into more valuable hydrocarbons using zeolite catalysts. This approach aligns with green chemistry principles by potentially reducing greenhouse gas emissions and converting underutilized natural gas reserves into transportable fuels and valuable petrochemicals (Adebajo, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-methyl-4-(oxan-2-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-8-11(14(16)17)5-6-13(10)15-9-12-4-2-3-7-18-12/h5-6,8,12,15H,2-4,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBLATHNFZQOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2726823.png)
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,4-diazepane](/img/structure/B2726825.png)
![N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2726826.png)
![2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2726827.png)
![1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2726831.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2726833.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2726834.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2726836.png)
![4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2726839.png)

![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2726841.png)


